2-Methoxy-D-Phenylalanine
Description
2-Methoxy-D-Phenylalanine (CAS 170642-31-6) is a chiral, non-proteinogenic amino acid derivative characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenyl ring. Its systematic IUPAC name is (R)-2-Amino-3-(2-methoxyphenyl)propionic acid, and it is also referred to as D-Phe(2-OMe)-OH or o-Methoxy-D-phenylalanine . This compound is classified as a biochemical reagent, available in highly purified grades (250 mg to 5g scales) for research applications, particularly in peptide synthesis and enzyme studies . The ortho-methoxy group introduces steric and electronic effects that influence its physicochemical behavior and biological interactions, distinguishing it from canonical phenylalanine derivatives.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442716 | |
| Record name | 2-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-31-6 | |
| Record name | 2-Methoxy-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170642-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-D-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-D-Phenylalanine typically involves the introduction of a methoxy group to the phenylalanine structure. One common method is the methylation of D-Phenylalanine using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds under reflux conditions, ensuring the complete conversion of the starting material to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as engineered phenylalanine ammonia lyases, has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-Hydroxy-D-Phenylalanine.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or nitro groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-Hydroxy-D-Phenylalanine.
Reduction: 2-Methoxy-D-Phenylalaninol.
Substitution: 2-Halo-D-Phenylalanine derivatives.
Scientific Research Applications
2-Methoxy-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications due to its structural similarity to neurotransmitters and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-D-Phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards these targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site. Additionally, it may modulate the activity of neurotransmitter receptors, influencing various physiological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The ortho-methoxy group in this compound creates steric hindrance, reducing rotational freedom compared to para-substituted analogs like Fmoc-4-Methyl-D-Phenylalanine. This impacts solubility and crystallization behavior .
- Functional Groups : The acetylated α,β-dehydro backbone in Acetyl-α,β-dehydro-Phenylalanine introduces a planar double bond, altering hydrogen-bonding capacity and enzyme-binding affinity compared to saturated analogs .
Enzymatic Selectivity
Studies in demonstrate that PALs exhibit reduced activity toward this compound compared to unmodified D-phenylalanine, likely due to steric clashes with the enzyme’s active site .
Industrial Demand Trends
Market data () indicates a 12% annual growth in Fmoc-protected amino acids (2020–2027), driven by peptide therapeutics. This compound remains a niche product, with demand concentrated in academic research .
Biological Activity
2-Methoxy-D-Phenylalanine (2-MDPA) is a derivative of the amino acid D-phenylalanine, characterized by the addition of a methoxy group at the 2-position on the phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its unique biological properties and potential therapeutic applications.
2-MDPA is synthesized through several methods, often involving the protection of the amino group to facilitate its incorporation into larger peptides or pharmaceutical compounds. The presence of the methoxy group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.
Key Characteristics:
- Molecular Formula: C10H13NO2
- Molecular Weight: Approximately 179.22 g/mol
- Functional Groups: Methoxy group enhances binding affinity to biological targets.
The biological activity of 2-MDPA is primarily attributed to its interactions with various enzymes and receptors. The methoxy group increases its binding affinity and selectivity towards these targets, allowing it to act as an inhibitor for certain enzymes by mimicking natural substrates. This mechanism has implications for both therapeutic applications and research into enzyme-substrate interactions.
Potential Mechanisms:
- Enzyme Inhibition: Acts as a competitive inhibitor by occupying the active site of specific enzymes.
- Neurotransmitter Modulation: May influence neurotransmitter receptor activity, impacting physiological processes such as mood regulation and pain perception.
Biological Activity and Therapeutic Applications
Research indicates that 2-MDPA exhibits various biological activities that could be harnessed for therapeutic purposes:
- Pain Management: D-phenylalanine derivatives are known to inhibit enkephalinase, an enzyme that breaks down endogenous opioids, potentially enhancing analgesic effects.
- Neurological Effects: Studies suggest that compounds similar to 2-MDPA may have neuroprotective properties, influencing conditions like depression and anxiety.
- Cancer Research: Its structural similarity to neurotransmitters allows for exploration in cancer treatment as a potential tracer or therapeutic agent due to preferential uptake in tumor cells.
Case Study 1: Analgesic Properties
A study demonstrated that D-phenylalanine significantly reduced pain in patients with chronic pain conditions when administered in controlled doses. The addition of the methoxy group in 2-MDPA may enhance these effects by increasing bioavailability.
Case Study 2: Neuroprotective Effects
Research indicated that derivatives of D-phenylalanine could protect neurons from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.
Case Study 3: Cancer Imaging
In vivo studies using radiolabeled forms of D-phenylalanine indicated high uptake in tumor tissues compared to normal tissues, suggesting that derivatives like 2-MDPA could serve as effective imaging agents for oncological diagnostics.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Methoxy substitution enhances lipophilicity | Potential analgesic and neuroprotective |
| Cbz-2-Methoxy-D-Phenylalanine | Prodrug form with enhanced bioavailability | Antiviral properties |
| Boc-2-Methoxy-D-Phenylalanine | Protected form for peptide synthesis | Various biological activities depending on peptide structure |
Q & A
Q. How can researchers investigate the compound’s potential as a chiral auxiliary in asymmetric catalysis?
- Methodology : Test its utility in organocatalytic reactions (e.g., aldol additions) by comparing enantioselectivity with other auxiliaries (e.g., proline derivatives). Analyze transition states via DFT calculations and correlate with experimental ee values. Publish results in peer-reviewed catalysis journals .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using multiple analytical platforms (e.g., LC-MS vs. NMR) and replicate experiments across independent labs.
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Structural Validation : Always reference CAS RN 3966-32-3 for unambiguous identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
